molecular formula C7H5BrCl2O B13194909 4-Bromo-2-chloro-1-(chloromethoxy)benzene

4-Bromo-2-chloro-1-(chloromethoxy)benzene

Cat. No.: B13194909
M. Wt: 255.92 g/mol
InChI Key: MLCPILJTQZQUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-1-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and chloromethoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-(chloromethoxy)benzene typically involves the halogenation of benzene derivatives. One common method is the bromination and chlorination of 1-(chloromethoxy)benzene. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes controlled halogenation reactions under specific temperature and pressure conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production .

Scientific Research Applications

4-Bromo-2-chloro-1-(chloromethoxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-1-(chloromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethoxy group. This combination of substituents provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

IUPAC Name

4-bromo-2-chloro-1-(chloromethoxy)benzene

InChI

InChI=1S/C7H5BrCl2O/c8-5-1-2-7(11-4-9)6(10)3-5/h1-3H,4H2

InChI Key

MLCPILJTQZQUAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.